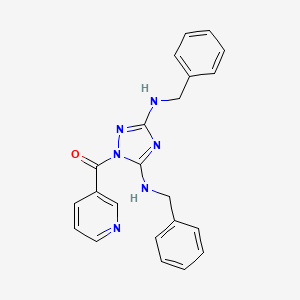![molecular formula C24H30N2O4 B4921566 N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide, also known as BMPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMPE is a piperidinecarboxamide derivative that has been synthesized by chemists using different methods.
Mechanism of Action
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor. Activation of the mu-opioid receptor results in the inhibition of pain signals and the release of dopamine, which is involved in reward and pleasure. N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to have high selectivity for the mu-opioid receptor, which means that it has a low affinity for other opioid receptors.
Biochemical and Physiological Effects:
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to have analgesic effects in animal models, which means that it can reduce pain. N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has also been shown to have rewarding effects in animal models, which means that it can produce feelings of pleasure and reward. N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to have low toxicity and low potential for abuse, which makes it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the mu-opioid receptor, its low toxicity, and its low potential for abuse. However, N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has some limitations, including its limited solubility in water and its high cost.
Future Directions
There are several future directions for the study of N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide, including its potential use as a non-addictive painkiller, as a tool for studying the mu-opioid receptor, and as a potential treatment for addiction. Further research is needed to fully understand the mechanism of action of N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide and its potential applications in various fields.
Synthesis Methods
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide can be synthesized using different methods, including the reaction of 4-methoxybenzyl chloride with 2-(piperidin-1-yl)ethanamine, followed by the reaction with 2-(4-methoxyphenyl)acetic acid and oxalyl chloride. Another method involves the reaction of 4-methoxybenzyl chloride with 2-(4-methoxyphenyl)acetic acid, followed by the reaction with piperidine and oxalyl chloride. Both methods result in the formation of N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide as a white crystalline solid.
Scientific Research Applications
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been studied for its potential applications in various fields, including medicinal chemistry, drug design, and neuroscience. N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has been shown to have high binding affinity for the mu-opioid receptor, which is involved in pain management and addiction. N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide has also been studied for its potential use as a non-addictive painkiller and as a tool for studying the mu-opioid receptor.
properties
IUPAC Name |
N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-29-21-8-3-18(4-9-21)13-15-25-24(28)20-7-12-23(27)26(17-20)16-14-19-5-10-22(30-2)11-6-19/h3-6,8-11,20H,7,12-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEGZWLNOYKYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2CCC(=O)N(C2)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(1-piperidinylcarbonyl)piperidine](/img/structure/B4921488.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)




![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)

![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)
![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)